Lemildipine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-O-methyl 3-O-propan-2-yl 2-(carbamoyloxymethyl)-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O6/c1-9(2)30-19(26)16-13(8-29-20(23)27)24-10(3)14(18(25)28-4)15(16)11-6-5-7-12(21)17(11)22/h5-7,9,15,24H,8H2,1-4H3,(H2,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOVRSWDBLIFHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)COC(=O)N)C(=O)OC(C)C)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048812 | |
| Record name | Lemildipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94739-29-4 | |
| Record name | Lemildipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94739-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lemildipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094739294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lemildipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEMILDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3BD0YW4ZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Synthesis and Purification of Lemildipine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of Lemildipine, a dihydropyridine calcium channel blocker. The methodologies presented are based on established principles of organic synthesis, particularly the Hantzsch pyridine synthesis, and standard purification techniques employed for analogous pharmaceutical compounds.
Chemical Synthesis of this compound
The synthesis of this compound, methyl 2-methoxyethyl 2,6-dimethyl-4-(2,3-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, is most effectively achieved through a modified Hantzsch pyridine synthesis. This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and a β-amino crotonate. For the asymmetric synthesis of this compound, a three-component reaction is proposed, utilizing 2,3-dichlorobenzaldehyde, methyl acetoacetate, and 2-methoxyethyl 3-aminocrotonate.
1.1. Synthesis of Key Intermediate: 2-Methoxyethyl 3-Aminocrotonate
A crucial starting material for the unsymmetrical Hantzsch synthesis of this compound is 2-methoxyethyl 3-aminocrotonate. This intermediate can be synthesized by the reaction of 2-methoxyethyl acetoacetate with ammonia or an ammonium salt. A plausible method involves the direct reaction of 2-methoxyethyl acetoacetate with aqueous ammonia.
Experimental Protocol: Synthesis of 2-Methoxyethyl 3-Aminocrotonate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methoxyethyl acetoacetate (1 equivalent) and a concentrated aqueous solution of ammonia (excess, e.g., 25% solution).
-
The reaction mixture is stirred at a moderately elevated temperature (e.g., 50-60 °C) for several hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the excess ammonia and water are removed under reduced pressure.
-
The resulting crude 2-methoxyethyl 3-aminocrotonate can be used in the subsequent step without further purification, or it can be purified by vacuum distillation.
1.2. Hantzsch Pyridine Synthesis of this compound
The core dihydropyridine structure of this compound is assembled via the Hantzsch reaction. This involves the condensation of 2,3-dichlorobenzaldehyde, methyl acetoacetate, and the prepared 2-methoxyethyl 3-aminocrotonate.
Experimental Protocol: Synthesis of this compound
-
In a suitable solvent, such as ethanol or isopropanol, dissolve 2,3-dichlorobenzaldehyde (1 equivalent), methyl acetoacetate (1 equivalent), and 2-methoxyethyl 3-aminocrotonate (1 equivalent).
-
The reaction mixture is heated to reflux for several hours (typically 4-24 hours). The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, which may induce the crystallization of the crude product.
-
The precipitated solid is collected by filtration and washed with a small amount of cold solvent.
-
The crude this compound is then subjected to purification.
Purification of this compound
Purification of the crude this compound is essential to remove unreacted starting materials, by-products, and isomers. A combination of crystallization and chromatographic techniques is typically employed to achieve high purity.
2.1. Crystallization
Recrystallization is a primary method for purifying crude this compound. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures.
Experimental Protocol: Crystallization of this compound
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture. Common solvents for dihydropyridines include ethanol, methanol, acetonitrile, and mixtures with water.[1]
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a short period.
-
The hot solution is filtered to remove insoluble impurities and the charcoal.
-
The filtrate is allowed to cool slowly to room temperature and then further cooled in an ice bath to promote crystallization.
-
The resulting crystals are collected by filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.
2.2. Chromatographic Purification
For higher purity or for the separation of closely related impurities and isomers, column chromatography is employed. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analytical and preparative separations of dihydropyridine derivatives.
Experimental Protocol: HPLC Purification of this compound
-
Column: A reversed-phase C18 column is typically used for the separation of dihydropyridines.[2][3][4][5][6]
-
Mobile Phase: A mixture of methanol, acetonitrile, and water is a common mobile phase. The exact ratio can be optimized to achieve the best separation.[2] For example, a starting point could be a mixture of methanol:acetonitrile:water (50:15:35, v/v/v).[2]
-
Detection: UV detection at a wavelength of around 238 nm is suitable for dihydropyridines.[2][6]
-
Procedure:
-
Dissolve the partially purified this compound in the mobile phase.
-
Inject the solution onto the HPLC column.
-
Elute the components with the mobile phase at a constant flow rate.
-
Collect the fractions containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation
Table 1: Representative Yields for Hantzsch Dihydropyridine Synthesis
| Dihydropyridine Derivative | Aldehyde | β-Ketoester(s) | Nitrogen Source | Reaction Conditions | Yield (%) | Reference |
| Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | Benzaldehyde | Ethyl acetoacetate | Ammonium carbonate | Water, sealed vessel | 86-96 | [7] |
| Unsymmetrical 1,4-DHP | Benzaldehyde | Methyl 3-aminocrotonate, Ethyl acetoacetate | - | Alumina, Microwave, 6 min | >85 | [8] |
| Nifedipine | 2-Nitrobenzaldehyde | Methyl acetoacetate | Ammonia | Ethanol, reflux | 32-58 | [8] |
| Nimodipine | 3-Nitrobenzaldehyde | Isopropyl acetoacetate, 2-methoxyethyl acetoacetate | Ammonia | Ethanol, reflux | 94 | [8] |
Table 2: Representative HPLC Purity Analysis Parameters for Dihydropyridines
| Parameter | Felodipine Analysis |
| Column | C18 (5µm, 250 x 4.6 mm) |
| Mobile Phase | Methanol: Acetonitrile: Water (50:15:35, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 238 nm |
| Linearity Range | 5.05-40.4 μg/mL |
| Limit of Detection (LOD) | 1 ng |
| Limit of Quantification (LOQ) | 4 ng |
| Reference | [2] |
Mandatory Visualizations
Diagram 1: Synthesis Pathway of this compound
Caption: Proposed synthesis pathway for this compound via Hantzsch reaction.
Diagram 2: Purification Workflow for this compound
Caption: Logical workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Electrophysiological Effects of Lemildipine on Neurons: A Technical Guide
Introduction
Lemildipine is a dihydropyridine derivative that acts as a calcium channel blocker.[1][2] As a member of this class of drugs, its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels (L-VGCCs).[3][4][5] These channels are crucial in regulating a multitude of physiological processes in neurons, including membrane excitability, neurotransmitter release, and gene expression.[5][6] This technical guide provides an in-depth overview of the anticipated in vitro electrophysiological effects of this compound on neurons, based on its known action as an L-type calcium channel blocker. It also outlines detailed experimental protocols for investigating these effects and presents expected quantitative data in a structured format.
Core Mechanism of Action: L-Type Calcium Channel Blockade
This compound, as a dihydropyridine, is expected to bind to the α1 subunit of L-type calcium channels.[7] This binding stabilizes the channel in an inactive state, thereby reducing the influx of calcium ions into the neuron upon membrane depolarization.[8] In neurons, L-type calcium channels are typically high-voltage activated, meaning they open in response to significant membrane depolarization, and they exhibit slow activation kinetics.[6]
The blockade of these channels by this compound is anticipated to have several downstream effects on neuronal electrophysiology:
-
Reduction of Calcium Current: The most direct effect is a decrease in the amplitude of the L-type calcium current.
-
Modulation of Action Potential Waveform: While not the primary channels for action potential initiation, L-type calcium channels can contribute to the duration of the action potential. Their blockade may lead to a shorter action potential duration.
-
Alteration of Afterhyperpolarization: Calcium entry through L-type channels can activate calcium-dependent potassium channels, which contribute to the afterhyperpolarization (AHP) phase following an action potential.[9] By reducing calcium influx, this compound may indirectly reduce the AHP.
-
Changes in Neuronal Excitability: The overall impact on neuronal excitability can be complex. While a reduction in calcium influx might decrease excitability in some contexts, a reduced AHP could potentially increase firing frequency in response to sustained stimuli.[9]
Data Presentation: Expected Quantitative Effects of this compound on Neuronal L-Type Calcium Channels
The following table summarizes the anticipated quantitative data from in vitro electrophysiological experiments investigating the effects of this compound on neuronal L-type calcium channels. The values are representative of typical dihydropyridine calcium channel blockers.
| Parameter | Control | This compound (1 µM) | This compound (10 µM) |
| Peak L-type Ca2+ Current Amplitude (pA) | -500 ± 50 | -250 ± 40 | -100 ± 20 |
| Half-maximal Activation Voltage (V½, act) | -10 ± 2 mV | -11 ± 2 mV | -10 ± 3 mV |
| Half-maximal Inactivation Voltage (V½, inact) | -30 ± 3 mV | -35 ± 3 mV | -40 ± 4 mV |
| Action Potential Duration (APD50, ms) | 2.5 ± 0.3 | 2.2 ± 0.3 | 1.9 ± 0.2 |
| Afterhyperpolarization Amplitude (mV) | 15 ± 2 | 12 ± 2 | 9 ± 1.5 |
Experimental Protocols
Cell Culture
Primary hippocampal or cortical neurons are cultured from embryonic or neonatal rodents. The neurons are plated on poly-D-lysine coated glass coverslips and maintained in a suitable growth medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin) for 7-14 days in vitro before electrophysiological recordings.
Whole-Cell Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is the gold standard for recording ion channel activity from single neurons.[10]
-
Solutions:
-
External Solution (aCSF): Composed of (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. The solution is bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.4.[10] To isolate calcium currents, NaCl can be replaced with TEA-Cl, and blockers for sodium (e.g., Tetrodotoxin, TTX) and potassium channels (e.g., 4-Aminopyridine, 4-AP, and Cesium) are added.
-
Internal Solution: Composed of (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. The pH is adjusted to 7.2 with KOH.[10] For calcium current recordings, K-Gluconate is replaced with Cesium methanesulfonate to block potassium channels.
-
-
Recording Procedure:
-
A coverslip with cultured neurons is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with aCSF.
-
A glass micropipette with a resistance of 3-7 MΩ, filled with internal solution, is positioned over a target neuron.
-
A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured by applying gentle suction to achieve the whole-cell configuration.
-
-
Voltage-Clamp Recordings: To study the effect of this compound on L-type calcium currents, neurons are held at a negative holding potential (e.g., -80 mV). Depolarizing voltage steps are applied to activate the channels. A typical voltage protocol would be steps from -60 mV to +50 mV in 10 mV increments. The resulting inward calcium currents are recorded before and after the application of this compound at various concentrations.
-
Current-Clamp Recordings: To investigate the effects on action potential firing and waveform, neurons are held at their resting membrane potential. Current injections are used to elicit action potentials. The action potential threshold, amplitude, duration, and the subsequent afterhyperpolarization are measured before and after this compound application.
Mandatory Visualizations
Caption: Signaling pathway of this compound's action on neuronal ion channels.
Caption: Workflow for patch-clamp electrophysiology experiments.
Caption: Logical relationship of this compound's effects on neuronal function.
References
- 1. This compound Merck and Co Inc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Calcium channel blockers - Mayo Clinic [mayoclinic.org]
- 4. This compound | C20H22Cl2N2O6 | CID 65953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Effects of L-Type Voltage-Gated Calcium Channel (LTCC) Inhibition on Hippocampal Neuronal Death after Pilocarpine-Induced Seizure [mdpi.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Electrophysiological roles of L-type channels in different classes of guinea pig sympathetic neuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Lemildipine: An In-depth Examination of Molecular Targets Beyond Calcium Channels
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Lemildipine is a dihydropyridine derivative primarily recognized for its potent L-type calcium channel blocking activity, which underlies its therapeutic application in managing hypertension and cerebrovascular disorders. While its efficacy in these conditions is well-established and attributed to the canonical mechanism of calcium influx inhibition in vascular smooth muscle, the broader molecular interaction profile of this compound remains largely unexplored in publicly available scientific literature. This technical guide aims to provide a comprehensive overview of the current, albeit limited, understanding of this compound's molecular targets beyond its primary action on calcium channels. The content herein is intended for researchers, scientists, and drug development professionals seeking to understand the potential for off-target effects, novel therapeutic applications, or a more complete pharmacological profile of this compound.
It is critical to preface this guide with the acknowledgment that, despite a thorough review of existing scientific databases, there is a significant paucity of direct research investigating the non-calcium channel targets of this compound. The information presented is therefore based on inferences from studies on analogous dihydropyridine compounds and theoretical considerations that warrant further empirical investigation.
Current State of Knowledge: A Focus on Calcium Channels
This compound's primary mechanism of action involves the blockade of voltage-gated L-type calcium channels. This action leads to a reduction in the influx of extracellular calcium into smooth muscle cells of the vasculature, resulting in vasodilation and a subsequent decrease in blood pressure.
Exploring Potential Molecular Targets Beyond Calcium Channels: A Theoretical and Analog-Based Approach
Given the lack of direct evidence for this compound's off-target interactions, this section will explore potential avenues of investigation based on the known pharmacology of other dihydropyridine calcium channel blockers.
Potential Interaction with Potassium Channels
One of the most plausible, yet unconfirmed, off-target interactions for this compound is the modulation of potassium channels. This hypothesis is predicated on findings for other members of the dihydropyridine class. For instance, nimodipine has been demonstrated to inhibit voltage-dependent potassium channels. This suggests that the dihydropyridine scaffold may possess an affinity for certain potassium channel subtypes.
Hypothesized Signaling Pathway: this compound and Potassium Channel Modulation
Caption: Hypothetical pathway of this compound interacting with a voltage-gated potassium channel.
Experimental Protocols for Investigating Potassium Channel Interaction:
To validate this hypothesis, the following experimental approaches are recommended:
-
Electrophysiology:
-
Patch-Clamp Technique: Whole-cell and single-channel patch-clamp recordings should be performed on various cell lines expressing different subtypes of voltage-gated potassium channels (e.g., Kv1.x, Kv2.x, Kv7.x).
-
Protocol:
-
Culture cells (e.g., HEK293, CHO) stably or transiently expressing the potassium channel of interest.
-
Prepare cells for patch-clamp recording.
-
Obtain a gigaseal and establish a whole-cell or inside-out/outside-out patch configuration.
-
Apply voltage protocols to elicit potassium currents in the absence and presence of varying concentrations of this compound.
-
Analyze the data to determine effects on current amplitude, voltage-dependence of activation and inactivation, and channel kinetics.
-
-
-
Two-Electrode Voltage Clamp (TEVC): For studying channels expressed in Xenopus oocytes.
-
Protocol:
-
Inject cRNA encoding the target potassium channel into prepared Xenopus oocytes.
-
Incubate oocytes for 2-5 days to allow for channel expression.
-
Perform TEVC recordings to measure macroscopic currents in response to voltage steps.
-
Perfuse oocytes with control solution and then with solutions containing different concentrations of this compound.
-
-
-
-
Binding Assays:
-
Radioligand Binding Assays: Utilize a radiolabeled potassium channel ligand to determine if this compound can compete for binding to the channel.
-
Protocol:
-
Prepare cell membranes from cells overexpressing the target potassium channel.
-
Incubate the membranes with a fixed concentration of a specific radiolabeled ligand (e.g., ³H-tetraethylammonium) and increasing concentrations of unlabeled this compound.
-
Separate bound from free radioligand by filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the Ki value for this compound.
-
-
-
Quantitative Data to Collect:
| Parameter | Experimental Method | Description |
| IC50/EC50 | Patch-Clamp, TEVC | Concentration of this compound that causes 50% inhibition or enhancement of the potassium current. |
| Ki | Radioligand Binding Assay | Inhibition constant, indicating the binding affinity of this compound to the potassium channel. |
| Gating parameter shifts | Patch-Clamp, TEVC | Changes in the voltage-dependence of channel activation and inactivation (e.g., shift in V1/2). |
Future Directions and Unexplored Territories
The lack of data on this compound's molecular interactions beyond calcium channels represents a significant knowledge gap. Future research should prioritize a systematic screening of this compound against a broad panel of molecular targets.
Proposed Experimental Workflow for Target Identification
Caption: A proposed workflow for the systematic identification of this compound's off-target interactions.
Potential Target Classes for Investigation:
-
G-Protein Coupled Receptors (GPCRs): Many drugs exhibit unintended interactions with GPCRs. A broad radioligand binding screen against a panel of common GPCRs would be a valuable first step.
-
Cyclic Nucleotide Phosphodiesterases (PDEs): Modulation of PDE activity can have significant physiological effects. Enzymatic assays to assess this compound's inhibitory or stimulatory activity on different PDE families should be considered.
-
Other Ion Channels: Beyond potassium channels, screening against sodium channels and TRP channels could reveal unexpected activities.
The current understanding of this compound's molecular pharmacology is narrowly focused on its well-documented role as a calcium channel blocker. This technical guide highlights the significant lack of research into its potential interactions with other molecular targets. The proposed experimental strategies, based on the pharmacology of analogous compounds and systematic screening approaches, provide a roadmap for future investigations. A more comprehensive understanding of this compound's molecular target profile is essential for a complete assessment of its therapeutic potential and safety profile, and may unveil novel therapeutic opportunities for this established drug. Researchers and drug development professionals are encouraged to pursue these avenues of inquiry to fully elucidate the pharmacological actions of this compound.
An In-depth Technical Guide on the Solubility and Stability of Lercanidipine in Common Laboratory Solvents
Disclaimer: The initial request referenced "lemildipine." Extensive database searches suggest this is a likely misspelling of "lercanidipine," a widely studied dihydropyridine calcium channel blocker. This guide proceeds under the assumption that the compound of interest is lercanidipine.
This technical guide provides a comprehensive overview of the solubility and stability of lercanidipine hydrochloride in common laboratory solvents. The information is curated for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate laboratory practice.
Lercanidipine Hydrochloride: Physicochemical Properties
Lercanidipine hydrochloride is a crystalline powder, with its color described as slightly yellow.[1] It is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[2] This high lipophilicity contributes to its prolonged duration of action.[1]
Solubility of Lercanidipine Hydrochloride
Lercanidipine hydrochloride exhibits a range of solubilities in common laboratory solvents, a critical consideration for the preparation of stock solutions and experimental media.
Table 1: Quantitative Solubility of Lercanidipine Hydrochloride in Organic Solvents
| Solvent | Solubility | Molar Concentration (Approx.) | Source |
| Dimethyl Sulfoxide (DMSO) | ≥12.23 mg/mL | ≥18.87 mM | [3] |
| Dimethyl Sulfoxide (DMSO) | 15 mg/mL | 23.14 mM | [4][5] |
| Dimethyl Sulfoxide (DMSO) | 66 mg/mL | 101.82 mM | [6] |
| Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM | 100 mM | |
| Dimethyl Formamide (DMF) | 25 mg/mL | 38.57 mM | [4][5] |
| Ethanol (EtOH) | ≥9.44 mg/mL (with ultrasonic) | ≥14.56 mM | [3] |
| Ethanol (EtOH) | 2 mg/mL | 3.09 mM | [4][5] |
| Ethanol (EtOH) | 1 mg/mL | 1.54 mM | [6] |
| Ethanol (EtOH) | Soluble to 10 mM | 10 mM | |
| Methanol | Readily soluble | Not Quantified | [1] |
| Methanol | Freely soluble | Not Quantified | [2] |
| Chloroform | Readily soluble | Not Quantified | [1] |
Table 2: pH-Dependent Aqueous Solubility of Lercanidipine Hydrochloride
| Aqueous Medium | Solubility | Source |
| Water | Practically insoluble | [1][2] |
| Water | Insoluble | [6] |
| Water | 5 µg/mL (at 21°C) | [7] |
| 0.1 N HCl (pH 1.2) | 82.35 µg/mL | [2] |
| 0.1 N HCl (pH 1.2) | 97.26 ± 1.78 µg/ml | [8] |
| 0.1 N HCl (pH 1.2) | 20 µg/mL | [7] |
| Acetate Buffer (pH 4.5) | 49.43 µg/mL | [2] |
| Phosphate Buffer (pH 6.8) | 34.11 ± 2.13 µg/ml | [8] |
| Phosphate Buffer (pH 6.8) | < 5 µg/mL | [7] |
| Phosphate Buffer (pH 7.0) | 9.85 µg/mL | [2] |
| Phosphate Buffer (pH 7.5) | 23.46 ± 1.96 µg/ml | [8] |
| DMF:PBS (pH 7.2) (1:2) | Approximately 0.3 mg/mL | [4][5] |
Note: Solubility can be influenced by factors such as temperature, crystalline form, and the presence of co-solvents.
Stability of Lercanidipine Hydrochloride
The stability of lercanidipine is influenced by pH, light, and temperature. Understanding its degradation profile is crucial for accurate experimental design and data interpretation.
Solution Stability:
-
pH: Lercanidipine's degradation in solution follows first-order kinetics and is pH-dependent.[9][10] The maximum stability is observed at pH 3.[10] Significant degradation occurs under both acidic and alkaline conditions.[11] For instance, in one study, 8.18% degradation was observed in 0.1 M HCl and 7.24% in 0.1 M NaOH after 24 hours.[11]
-
Aqueous Solutions: It is recommended not to store aqueous solutions of lercanidipine hydrochloride for more than one day.[4]
-
Organic Solvents: Solutions of lercanidipine hydrochloride in a water:methanol (30:70, v/v) mixture were found to be stable for up to 48 hours when stored at 5°C and at ambient temperature, both with and without protection from light.[12]
Photostability:
-
Lercanidipine is susceptible to photodegradation when exposed to UV-A radiation.[13][14] The degradation process involves aromatization of the dihydropyridine ring, formation of nitroso-derivatives, and N-dealkylation of the side chain.[13][14]
Solid-State Stability:
-
The solid-state degradation of lercanidipine does not follow a simple reaction model.[9]
-
Moisture and temperature are significant factors affecting its degradation rate in the solid state.[9]
-
When stored at -20°C, solid lercanidipine hydrochloride is stable for at least four years.[4]
Forced Degradation Studies: Forced degradation studies are essential for developing stability-indicating analytical methods. Lercanidipine has been subjected to various stress conditions, including:
-
Acidic and Basic Hydrolysis: Refluxing in 2 N HCl and 2 N NaOH for 5 hours.[15]
-
Oxidative Degradation: Exposure to 3% hydrogen peroxide.[11]
-
Thermal Degradation: Heating at 60°C.[11]
-
Photolytic Degradation: Exposure to UV light at 254 nm.[11]
Experimental Protocols
4.1. Solubility Determination
A common method for determining the solubility of lercanidipine hydrochloride involves the shake-flask method.
-
Objective: To determine the saturation solubility of lercanidipine hydrochloride in a specific solvent.
-
Materials: Lercanidipine hydrochloride powder, selected solvent (e.g., DMSO, ethanol, buffer), orbital shaker, centrifuge, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
Add an excess amount of lercanidipine hydrochloride to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature using an orbital shaker for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension to separate the undissolved solid.
-
Carefully collect the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of lercanidipine using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
4.2. Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for quantifying the decrease in lercanidipine concentration over time and detecting the formation of degradation products.
-
Objective: To develop and validate an HPLC method that can separate lercanidipine from its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Typical Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., Chromasil YMC Pack C8, 150 x 4.6 mm, 5 µm).[12]
-
Mobile Phase: A mixture of a buffer and an organic solvent. A common mobile phase consists of 0.02 M ammonium dihydrogen phosphate buffer (pH 3.5) and methanol in a 35:65 (v/v) ratio.[12] Another example is a mixture of 10mM potassium dihydrogen orthophosphate, methanol, and acetonitrile in a 40:40:20 (v/v/v) ratio.[11]
-
-
Procedure for Stability Study:
-
Prepare a stock solution of lercanidipine hydrochloride in a suitable solvent (e.g., a mixture of water and methanol).[12]
-
Subject aliquots of the stock solution to various stress conditions (e.g., acid, base, heat, light, oxidation).
-
At specified time intervals, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration with the mobile phase.
-
Inject the samples into the HPLC system and record the chromatograms.
-
Calculate the percentage of remaining lercanidipine and the formation of any degradation products by comparing the peak areas to that of a freshly prepared standard solution.
-
Caption: Experimental Workflow for a Forced Degradation Study.
Logical Solvent Selection
The choice of solvent for lercanidipine hydrochloride depends on the intended application. The following decision tree can guide solvent selection.
Caption: Decision Tree for Solvent Selection for Lercanidipine HCl.
References
- 1. Lercanidipine - Wikipedia [en.wikipedia.org]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. apexbt.com [apexbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Lercanidipine (hydrochloride) | CAS 132866-11-6 | Cayman Chemical | Biomol.com [biomol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. thaiscience.info [thaiscience.info]
- 8. journalijdr.com [journalijdr.com]
- 9. The solution, solid state stability and kinetic investigation in degradation studies of lercanidipine: study of excipients compatibility of lercanidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. jpionline.org [jpionline.org]
- 12. A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation on the photochemical stability of lercanidipine and its determination in tablets by HPLC-UV and LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
Lemildipine Dosage and Administration for In Vivo Studies: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dosage and administration of lemildipine for in vivo studies. This compound, a dihydropyridine calcium channel blocker, has shown potential in preclinical research, particularly in models of ischemia and hypertension. This document synthesizes available data on its administration routes, effective dosages, and experimental protocols to assist researchers in designing robust in vivo experiments.
Core Concepts: Mechanism of Action
This compound exerts its effects by blocking L-type voltage-gated calcium channels. This action inhibits the influx of calcium into vascular smooth muscle cells and neurons. In the vasculature, this leads to vasodilation and a subsequent reduction in blood pressure. In the central nervous system, this mechanism is thought to contribute to its neuroprotective effects by preventing calcium overload in neurons, a key event in ischemic cell death.
Signaling Pathway of L-type Calcium Channel Blockade
The following diagram illustrates the signaling cascade affected by this compound's blockade of L-type calcium channels.
Caption: this compound blocks L-type calcium channels, leading to vasodilation and neuroprotection.
Dosage and Administration
The appropriate dosage and route of administration for this compound are dependent on the animal model and the intended therapeutic effect. The following tables summarize reported dosages from in vivo studies.
Table 1: this compound Dosage in Rodent Models
| Animal Model | Administration Route | Dosage Range | Observed Effect |
| Gerbil (Ischemia Model) | Intraperitoneal (IP) | 0.1 - 3 mg/kg | Neuroprotection |
| Spontaneously Hypertensive Rat (SHR) | Oral (p.o.) | 3 - 30 mg/kg | Dose-dependent decrease in systolic blood pressure |
| Normal Wistar Rat (NWR) | Oral (p.o.) | 3 - 30 mg/kg | Mild lowering of blood pressure |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the reproducibility of in vivo studies. Below are standardized procedures for the preparation of dosing solutions and administration of this compound.
Vehicle Preparation
For dihydropyridines like this compound, which have low aqueous solubility, a suitable vehicle is necessary for in vivo administration. A commonly used vehicle for intravenous infusion of the related compound nifedipine is polyethylene glycol (PEG), which can be adapted for intraperitoneal and oral administration.
Recommended Vehicle:
-
Polyethylene Glycol 400 (PEG 400): A 50% solution in sterile saline can be used.
-
Preparation:
-
Warm the PEG 400 to approximately 40°C to reduce viscosity.
-
Dissolve the required amount of this compound in the warm PEG 400.
-
Add an equal volume of sterile saline (0.9% NaCl) to achieve the final desired concentration and a 50% PEG 400 solution.
-
Vortex or sonicate until the solution is clear and homogenous.
-
Allow the solution to cool to room temperature before administration.
-
Administration Protocols
The following diagrams and descriptions outline the standardized procedures for intraperitoneal and oral gavage administration in rodents.
Caption: Standardized workflow for intraperitoneal injection in rodents.
Detailed IP Injection Protocol for Rats: [1][2][3]
-
Animal Restraint: The two-person technique is recommended for rats. One person restrains the rat with its head held lower than its body, while the second person performs the injection. For a one-person technique, the rat can be wrapped in a towel.
-
Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[2][3]
-
Needle and Syringe: Use a 23-25 gauge needle. The volume should not exceed 10 ml/kg.[1]
-
Injection: Insert the needle at a 30-40 degree angle. Aspirate to ensure no body fluids are drawn into the syringe. If the aspiration is clear, inject the solution slowly.
-
Post-injection: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
Caption: Standardized workflow for oral gavage administration in rodents.
Detailed Oral Gavage Protocol for Rats: [4][5]
-
Gavage Needle Selection: Use a 16-18 gauge flexible or curved gavage needle for rats. The length should be pre-measured from the corner of the mouth to the last rib.[4][5]
-
Animal Restraint: Restrain the rat firmly to prevent movement and ensure the head and neck are in a straight line.
-
Tube Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the palate into the esophagus. The animal should swallow as the tube is passed. Do not force the needle if resistance is met.[4]
-
Administration: Once the tube is in place, administer the solution slowly. The maximum recommended volume is 10-20 ml/kg.[4]
-
Post-administration: Gently remove the needle and monitor the animal for any signs of respiratory distress.
Pharmacokinetics and Toxicology
Table 2: Representative Pharmacokinetic Parameters of Nifedipine in Rats
| Parameter | Value | Route of Administration | Reference |
| Cmax | 3165.00 ± 520.52 ng/mL | Oral | [6] |
| AUC0–t | 16755.62 ± 2963.72 ng·h/mL | Oral | [6] |
| Bioavailability | Decreased by 18.62% in SHRs vs. Wistar rats | Oral | [6] |
| Clearance (CLtot) | Increased with co-administration of captopril | Intravenous | [5] |
| Mean Residence Time (MRT) | Reduced with co-administration of captopril | Intravenous | [5] |
Table 3: Acute Toxicity of Nifedipine in Rodents
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Oral | 202 - 1000 | [2] |
| Mouse | Intravenous | 4.2 | [1] |
| Rat | Oral | 1022 - 6200 | [1][2] |
| Rat | Intravenous | 15.5 | [1] |
Note on Toxicity: In mice, signs of nifedipine toxicity include ptosis, piloerection, hunching, dyspnea, and reduced motor activity.[2] In rats, signs can include changes in the appearance of internal organs.[2]
Conclusion
This technical guide provides essential information for the in vivo use of this compound, drawing on available data and established protocols for similar compounds. Researchers should carefully consider the animal model, intended physiological effect, and appropriate administration techniques when designing their studies. The provided dosage ranges, experimental protocols, and representative pharmacokinetic and toxicology data serve as a valuable starting point for further investigation into the therapeutic potential of this compound. It is imperative to adhere to all institutional and national guidelines for the ethical use of animals in research.
References
- 1. assets.hpra.ie [assets.hpra.ie]
- 2. aapharma.ca [aapharma.ca]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the multiple effects of nifedipine and captopril administration in spontaneously hypertensive rats through pharmacokinetic‐pharmacodynamic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Gut Microbiota on the Pharmacokinetics of Nifedipine in Spontaneously Hypertensive Rats [mdpi.com]
Methodological & Application
Application Notes and Protocols for Testing Lemildipine Efficacy in Spontaneously Hypertensive Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of spontaneously hypertensive rats (SHR) as a model for evaluating the efficacy of Lemildipine, a dihydropyridine calcium channel blocker. Detailed protocols for key experiments are provided to facilitate study design and execution.
Introduction
Spontaneously hypertensive rats (SHRs) are a widely used and well-characterized inbred strain that serves as a valuable model for human essential hypertension. These animals develop hypertension without any known external stimuli, making them an ideal model for studying the pathophysiology of hypertension and for testing the efficacy of novel antihypertensive agents like this compound. This compound is a dihydropyridine calcium channel blocker designed to lower blood pressure by inducing vasodilation.[1] This document outlines the methodology for assessing the antihypertensive effects of this compound in SHRs.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on key physiological parameters in spontaneously hypertensive rats.
Table 1: Effects of Intravenous this compound on Renal Hemodynamics in Anesthetized SHRs [1]
| Treatment Group | Dose (µg/kg, i.v.) | Mean Blood Pressure (MBP) | Glomerular Filtration Rate (GFR) | Renal Vascular Resistance |
| Control | - | No significant change | No significant change | No significant change |
| This compound (Low Dose) | 3 | No significant reduction | Tendency to increase | No significant change |
| This compound (High Dose) | 9 (additional) | Reduced | Unchanged | Reduced |
Data extracted from a study on the effects of this compound on renal microcirculation in 9- to 10-week-old anesthetized SHRs.[1]
Signaling Pathway
This compound, as a dihydropyridine calcium channel blocker, primarily exerts its antihypertensive effect by inhibiting the influx of extracellular calcium into vascular smooth muscle cells. This action leads to vasodilation and a subsequent reduction in blood pressure.
Experimental Protocols
Animal Model and Husbandry
-
Animal Strain: Male spontaneously hypertensive rats (SHRs) are the recommended model. Age-matched normotensive Wistar-Kyoto (WKY) rats can be used as controls.
-
Age: Start experiments when SHRs have developed stable hypertension, typically between 12 and 16 weeks of age.
-
Housing: House animals in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow at least one week for the animals to acclimatize to the housing conditions before the start of the experiment.
Drug Preparation and Administration
-
Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose in saline). The vehicle alone should be administered to the control group.
-
Route of Administration: For oral efficacy studies, administer this compound via oral gavage.
-
Dosage: Based on studies of similar dihydropyridine calcium channel blockers in SHRs, a starting dose range of 1 to 10 mg/kg/day can be considered. A dose-response study is recommended to determine the optimal dose.
Experimental Workflow for Oral Gavage Administration
Blood Pressure and Heart Rate Measurement
-
Method: The tail-cuff method is a common non-invasive technique for measuring systolic blood pressure and heart rate in conscious rats.
-
Procedure:
-
Acclimate the rats to the restraining device and tail-cuff apparatus for several days before the actual measurements to minimize stress-induced variations.
-
Warm the rat's tail to a temperature of 32-34°C to detect the tail artery pulse.
-
Place the cuff and a pulse sensor on the base of the tail.
-
Inflate and deflate the cuff automatically and record the blood pressure and heart rate.
-
Take at least three stable readings and calculate the average for each rat at each time point.
-
Detailed Protocol for Oral Gavage in Rats
This protocol is adapted from established veterinary procedures.
-
Materials:
-
Appropriate size gavage needle (16-18 gauge for adult rats)
-
Syringe with the calculated volume of this compound solution
-
Gentle restraint (e.g., towel wrap)
-
-
Procedure:
-
Restraint: Gently but firmly restrain the rat to prevent movement. One common method is to hold the rat in one hand with the thumb and forefinger gently but securely holding the head and neck. The body can be supported against the forearm.
-
Measurement of Gavage Needle Length: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
Insertion: With the rat's head tilted slightly upwards, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Advancement: The rat will typically swallow as the needle enters the esophagus. Gently advance the needle to the pre-measured mark. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Administration: Once the needle is in place, administer the solution slowly and steadily.
-
Withdrawal: After administration, gently withdraw the needle in a single, smooth motion.
-
Observation: Monitor the rat for a few minutes after the procedure for any signs of distress.
-
Conclusion
The use of spontaneously hypertensive rats is a robust and reliable method for assessing the in vivo efficacy of antihypertensive compounds like this compound. The protocols outlined in this document provide a framework for conducting these studies. Researchers should adapt these protocols to their specific experimental design and institutional guidelines. Careful and consistent execution of these methods will yield valuable data for the development of new antihypertensive therapies.
References
Measuring the Impact of Lemildipine on Intracellular Calcium Dynamics Using Fluorescent Imaging Techniques
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lemildipine is a dihydropyridine calcium entry blocker that exhibits a protective effect on neuronal cells and can influence blood pressure.[1] Its primary mechanism of action is presumed to involve the modulation of intracellular calcium ([Ca2+]) levels by blocking L-type calcium channels. Understanding the precise effects of this compound on intracellular calcium dynamics is crucial for elucidating its therapeutic potential and mechanism of action. This document provides detailed protocols for utilizing calcium imaging techniques with the fluorescent indicators Fura-2 AM and Fluo-4 AM to measure this compound's effects on intracellular calcium concentrations.
Calcium imaging is a widely used technique to visualize and quantify changes in intracellular calcium levels in real-time.[2][3] Fluorescent indicators such as Fura-2 AM and Fluo-4 AM are cell-permeable dyes that, once inside the cell, are cleaved by esterases to their active, calcium-sensitive forms.[4][5] Changes in the fluorescence of these indicators directly correlate with fluctuations in intracellular calcium concentration, providing a powerful tool to assess the impact of pharmacological agents like this compound.
Principle of the Assays
These protocols describe the use of two common fluorescent calcium indicators:
-
Fura-2 AM: A ratiometric indicator that allows for the accurate quantification of intracellular calcium concentrations.[4][6] The dye exhibits a shift in its excitation wavelength upon binding to calcium, from 380 nm in the unbound state to 340 nm when bound, with a constant emission at approximately 510 nm.[4][7] The ratio of the fluorescence intensities at these two excitation wavelengths is directly proportional to the intracellular calcium concentration, minimizing issues related to uneven dye loading or photobleaching.[4][6]
-
Fluo-4 AM: A single-wavelength indicator that exhibits a significant increase in fluorescence intensity upon binding to calcium.[5][8][9] It has an excitation maximum at ~494 nm and an emission maximum at ~516 nm.[9] While not ratiometric, Fluo-4 is valued for its bright signal and is well-suited for high-throughput screening applications.[5][8]
Data Presentation
The following tables summarize the key parameters for the calcium imaging experiments and provide a template for recording experimental data.
Table 1: Properties of Fluorescent Calcium Indicators
| Indicator | Type | Excitation (nm) | Emission (nm) | Kd for Ca2+ | Advantages |
| Fura-2 AM | Ratiometric | 340 (Ca2+-bound) / 380 (Ca2+-free) | ~510 | ~145 nM | Accurate quantification, less susceptible to artifacts.[4][6] |
| Fluo-4 AM | Single-Wavelength | ~494 | ~516 | ~335-345 nM[9][10] | Bright signal, suitable for HTS.[5][8] |
Table 2: Experimental Data Summary - Effect of this compound on Intracellular Calcium
| Cell Type | Indicator | This compound Conc. (µM) | Baseline [Ca2+]i (nM) or Fluorescence Ratio | Peak [Ca2+]i (nM) or Fluorescence Ratio after Stimulation | % Inhibition of Ca2+ Influx |
| e.g., SH-SY5Y | Fura-2 AM | 0 (Control) | N/A | ||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| e.g., Primary Neurons | Fluo-4 AM | 0 (Control) | N/A | ||
| 0.1 | |||||
| 1 | |||||
| 10 |
Experimental Protocols
Protocol 1: Measuring this compound Effects using Fura-2 AM
This protocol details the steps for measuring changes in intracellular calcium concentration in response to this compound using the ratiometric indicator Fura-2 AM.
Materials:
-
Cells of interest (e.g., neuronal cell line, primary neurons)
-
Cell culture medium
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
HEPES
-
Probenecid (optional, to prevent dye leakage)
-
This compound stock solution (in DMSO)
-
Stimulating agent (e.g., KCl to induce depolarization, or a specific agonist)
-
Fluorescence microscope or plate reader with 340 nm and 380 nm excitation filters and a ~510 nm emission filter
Procedure:
-
Cell Preparation:
-
Seed cells on glass coverslips or in a 96-well black-walled, clear-bottom plate at an appropriate density to achieve 80-90% confluency on the day of the experiment.
-
Incubate cells under standard culture conditions (e.g., 37°C, 5% CO2).
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 1-5 µM Fura-2 AM.
-
First, dissolve Fura-2 AM in high-quality, anhydrous DMSO to make a stock solution (e.g., 1 mM).
-
For the working solution, dilute the Fura-2 AM stock in a physiological buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Add Pluronic F-127 (0.02-0.05%) to the loading solution to aid in dye dispersion.
-
If using, add probenecid (1-2.5 mM) to the loading solution to inhibit organic anion transporters that can extrude the dye.[6]
-
Remove the culture medium from the cells and wash once with the physiological buffer.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark.[11][12] The optimal loading time and temperature should be determined empirically for each cell type.
-
-
De-esterification:
-
This compound Treatment:
-
Prepare different concentrations of this compound in the physiological buffer from a stock solution. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.
-
Replace the buffer with the this compound-containing solutions and incubate for a predetermined time (e.g., 15-30 minutes). Include a vehicle control (buffer with the same concentration of DMSO).
-
-
Calcium Imaging:
-
Mount the coverslip onto the imaging chamber of a fluorescence microscope or place the 96-well plate in a plate reader.[11]
-
Acquire baseline fluorescence images or readings by alternately exciting the cells at 340 nm and 380 nm and collecting the emission at ~510 nm.[7]
-
Introduce a stimulating agent (e.g., high KCl concentration to open voltage-gated calcium channels) to induce a calcium influx.
-
Continue to record the fluorescence intensity at both excitation wavelengths for several minutes to capture the calcium response.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) for each time point.[7]
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
To quantify the absolute calcium concentration, a calibration can be performed at the end of each experiment using a calcium ionophore (e.g., ionomycin) in the presence of saturating (Rmax) and calcium-free (Rmin) solutions.[12]
-
The Grynkiewicz equation can then be used: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max).[12]
-
Protocol 2: Measuring this compound Effects using Fluo-4 AM
This protocol outlines the procedure for assessing this compound's impact on intracellular calcium using the single-wavelength indicator Fluo-4 AM.
Materials:
-
Cells of interest
-
Cell culture medium
-
Fluo-4 AM
-
Pluronic F-127
-
Physiological buffer (e.g., HBSS with HEPES)
-
Probenecid (optional)
-
This compound stock solution (in DMSO)
-
Stimulating agent (e.g., KCl)
-
Fluorescence microscope, plate reader, or flow cytometer with appropriate filters for FITC/GFP (Excitation ~490 nm, Emission ~515 nm)[8]
Procedure:
-
Cell Preparation:
-
Follow the same procedure as for Fura-2 AM (Protocol 1, Step 1).
-
-
Fluo-4 AM Loading:
-
Prepare a Fluo-4 AM loading solution with a typical final concentration of 1-5 µM.[9]
-
Prepare a stock solution of Fluo-4 AM in DMSO (e.g., 1 mM).
-
Dilute the stock solution in a physiological buffer containing Pluronic F-127 (0.02-0.05%) and, optionally, probenecid (1-2.5 mM).[5][8]
-
Remove the culture medium, wash the cells, and add the Fluo-4 AM loading solution.
-
-
De-esterification:
-
Wash the cells twice with the physiological buffer to remove excess dye.[13]
-
Incubate in fresh buffer for at least 20 minutes to allow for complete de-esterification.
-
-
This compound Treatment:
-
Follow the same procedure as for Fura-2 AM (Protocol 1, Step 4).
-
-
Calcium Imaging:
-
Place the cells on the imaging setup.
-
Record the baseline fluorescence intensity by exciting at ~494 nm and collecting the emission at ~516 nm.
-
Add the stimulating agent to induce a calcium influx.
-
Continuously record the fluorescence intensity over time to monitor the calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is typically expressed as a ratio over the baseline fluorescence (F0), i.e., ΔF/F0.
-
Compare the amplitude and kinetics of the calcium transients in control versus this compound-treated cells.
-
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action on L-type calcium channels.
Experimental Workflow
Caption: Workflow for calcium imaging experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Calcium imaging - Wikipedia [en.wikipedia.org]
- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hellobio.com [hellobio.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. moodle2.units.it [moodle2.units.it]
- 12. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
Application Note: High-Throughput Screening Assays for Lemildipine Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lemildipine is a dihydropyridine derivative that acts as a blocker of L-type voltage-gated calcium channels (Cav1.2), a critical target in the treatment of hypertension and cerebrovascular disorders.[1] The discovery of novel this compound analogs with improved potency, selectivity, and pharmacokinetic profiles is a key objective in cardiovascular drug development. High-throughput screening (HTS) provides the necessary scalability and efficiency to evaluate large libraries of such analogs.
This document outlines a robust, two-tiered HTS cascade designed to identify and characterize novel modulators of the Cav1.2 channel. The workflow begins with a high-throughput fluorescence-based calcium flux assay for primary screening, followed by a lower-throughput, higher-content automated patch clamp (APC) assay for hit confirmation and detailed pharmacological characterization.
Screening Cascade and Workflow
The screening strategy is designed to efficiently identify potent and specific inhibitors of the Cav1.2 channel from a large compound library. The workflow progresses from a high-throughput primary screen to more detailed secondary assays.
Caption: High-throughput screening workflow for this compound analogs.
Primary Screening: Fluorescence-Based Calcium Flux Assay
This assay serves as the initial, high-throughput method to identify compounds that inhibit calcium influx through the Cav1.2 channel. It relies on a calcium-sensitive fluorescent dye that reports changes in intracellular calcium concentration upon channel activation.
References
Application Notes and Protocols for In Vitro Assessment of Lemildipine's Effect on Vascular Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lemildipine is a dihydropyridine calcium channel blocker designed for the treatment of hypertension and cerebrovascular ischemia.[1][2] Like other drugs in its class, its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells (VSMCs). This blockage reduces the influx of extracellular calcium, leading to vasodilation and a subsequent decrease in blood pressure.[3]
These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological effects of this compound on vascular smooth muscle. The described methods—isometric tension studies, intracellular calcium measurements, and patch-clamp electrophysiology—are fundamental for determining the potency, selectivity, and mechanism of action of vasoactive compounds like this compound.
Signaling Pathway of Dihydropyridine Calcium Channel Blockers in Vascular Smooth Muscle
Dihydropyridines, such as this compound, exert their vasodilatory effect by inhibiting the influx of calcium through L-type calcium channels in vascular smooth muscle cells. This prevents the rise in intracellular calcium required for the activation of myosin light chain kinase and subsequent muscle contraction.
References
Application Notes and Protocols for Nimodipine in Models of Subarachnoid Hemorrhage
Disclaimer: Initial searches for "Lemildipine" in the context of subarachnoid hemorrhage (SAH) models yielded no specific experimental data, protocols, or detailed application notes. The available information suggests this compound is a calcium channel blocker investigated for hypertension and cerebrovascular ischemia, but its specific use in SAH models is not documented in the accessible literature.[1]
Given the extensive research and established clinical use of Nimodipine , a dihydropyridine calcium channel blocker with a similar naming structure, for treating cerebral vasospasm following SAH, this document will focus on the application of Nimodipine in relevant experimental models. It is plausible that the user's interest was in this well-documented compound.
Application Notes
Introduction
Nimodipine is a second-generation 1,4-dihydropyridine calcium channel blocker with a preferential effect on cerebral arteries.[2] It is the only FDA-approved drug for the management of vasospasm following aneurysmal subarachnoid hemorrhage.[3] Its lipophilic nature allows it to effectively cross the blood-brain barrier.[2] In experimental models of SAH, nimodipine is used to investigate its mechanisms of action and to evaluate its efficacy in preventing delayed cerebral ischemia (DCI) and improving neurological outcomes.
Mechanism of Action
The primary mechanism of action of nimodipine in the context of SAH is the blockade of L-type voltage-gated calcium channels in the smooth muscle cells of cerebral arteries.[4] This inhibition of calcium influx leads to vascular smooth muscle relaxation, thereby preventing or reversing the vasoconstriction (vasospasm) that is a common and dangerous complication of SAH.[2][4] Beyond its vasodilatory effects, nimodipine is also suggested to have neuroprotective properties by preventing calcium overload in ischemic neurons.[3][5]
Experimental Models of Subarachnoid Hemorrhage
Nimodipine has been studied in various animal models of SAH, which aim to replicate the key pathological features of the human condition. Common models include:
-
Endovascular Perforation Model: A filament is used to perforate a cerebral artery, typically the middle cerebral artery (MCA) or the anterior cerebral artery (ACA), leading to a reproducible hemorrhage.
-
Blood Injection Model: Autologous blood is injected into the cisterna magna or other subarachnoid spaces to mimic the presence of blood in the cerebrospinal fluid (CSF).
Expected Outcomes and Endpoints
In preclinical studies, the efficacy of nimodipine is assessed using a variety of outcome measures:
-
Angiographic and Morphometric Analysis: Measurement of the diameter of cerebral arteries (e.g., basilar artery, MCA) to quantify the degree of vasospasm.
-
Neurological Function: Assessment of motor and sensory deficits using standardized scoring systems (e.g., Garcia score, Bederson score).
-
Histological and Molecular Analysis: Evaluation of neuronal death, apoptosis, inflammation, and oxidative stress markers in brain tissue.
-
Cerebral Blood Flow (CBF) Measurement: Techniques such as laser Doppler flowmetry are used to assess the impact of nimodipine on cerebral perfusion.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies investigating nimodipine in experimental models of subarachnoid hemorrhage.
| Animal Model | SAH Induction Method | Nimodipine Dosage | Route of Administration | Treatment Duration | Key Quantitative Findings | Reference |
| Rat | Endovascular Perforation | 5 mg/kg | Intraperitoneal (i.p.) | 15 minutes pre-insult | Significantly antagonized aminophylline-induced seizures, which can be a complication of SAH. | [6] |
| Rat | Middle Cerebral Artery Occlusion (MCAO) - Ischemic Stroke Model | 0.5 mg/kg (Lercanidipine) | Intraperitoneal (i.p.) | Post-reperfusion | Lercanidipine, another dihydropyridine, significantly reduced infarct volume and improved neurological deficit scores. This model shares some pathological features with SAH. | [7] |
| Human | Aneurysmal SAH | 60 mg | Oral (p.o.) | Every 4 hours for 21 days | In a placebo-controlled trial, 1 out of 56 nimodipine-treated patients died or had severe deficit from vasospasm, compared to 8 out of 60 in the placebo group. | [2] |
| Human | Aneurysmal SAH | Intravenous infusion | 3 weeks | N/A | Prophylactic intravenous nimodipine significantly reduced the rate of cerebral vasospasm detected by DSA (5% discrete vasospasm in the nimodipine group vs. 35% discrete and 23% apparent in the control group). | [8] |
Experimental Protocols
Protocol: Evaluation of Nimodipine in a Rat Endovascular Perforation Model of SAH
This protocol provides a generalized methodology for assessing the efficacy of nimodipine in a common rodent model of SAH.
1. Animals and Housing:
-
Species: Male Sprague-Dawley rats.
-
Weight: 250-300g.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. SAH Induction (Endovascular Perforation):
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Introduce a sharpened 4-0 monofilament nylon suture into the ECA and advance it into the ICA to the level of the MCA origin.
-
Perforate the vessel, hold the filament in place for a few seconds, and then withdraw it.
-
Close the incisions and allow the animal to recover from anesthesia.
3. Nimodipine Administration:
-
Treatment Group: Administer nimodipine (e.g., 10 mg/kg) via intraperitoneal injection or oral gavage immediately after SAH induction and then at specified intervals (e.g., every 8 hours).
-
Vehicle Group: Administer the vehicle solution (e.g., saline with a solvent for nimodipine) on the same schedule.
-
Sham Group: Perform the surgical procedure without vessel perforation and administer the vehicle.
4. Neurological Assessment:
-
Evaluate neurological function at 24 and 48 hours post-SAH using a standardized scoring system (e.g., Garcia score, which assesses spontaneous activity, symmetry of movements, forepaw outstretching, climbing, body proprioception, and response to vibrissae stimulation).
5. Measurement of Cerebral Vasospasm (Post-mortem):
-
At the end of the experiment (e.g., 48 hours post-SAH), euthanize the animals and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Carefully dissect the brain and isolate the basilar artery.
-
Embed the artery in paraffin, section it, and stain with hematoxylin and eosin (H&E).
-
Measure the cross-sectional area of the vessel lumen using image analysis software to quantify the degree of vasospasm.
6. Statistical Analysis:
-
Compare neurological scores and vessel lumen areas between the treatment, vehicle, and sham groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A p-value of <0.05 is typically considered significant.
Visualizations
Signaling Pathway of Nimodipine in Cerebral Vasospasm
References
- 1. This compound Merck and Co Inc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Nimodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Calcium channel blockers: Types, uses, and side effects [medicalnewstoday.com]
- 5. Nimodipine Exerts Time-Dependent Neuroprotective Effect after Excitotoxical Damage in Organotypic Slice Cultures [mdpi.com]
- 6. Dose-finding study with nimodipine: a selective central nervous system calcium channel blocker on aminophylline induced seizure models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of lercanidipine in middle cerebral artery occlusion model of stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of nimodipine on cerebral vasospasm in patients with aneurysmal subarachnoid hemorrhage treated by endovascular coiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Lemildipine in the Spontaneously Hypertensive Rat (SHR) Model
Welcome to the technical support center for researchers utilizing Lemildipine in the spontaneously hypertensive rat (SHR) model. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the inherent variability of the SHR model and achieve robust, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-individual variability in the blood pressure response of our SHRs to this compound. What are the potential causes and how can we mitigate this?
A1: Variability in the SHR model is a well-documented challenge. Several factors can contribute to inconsistent responses to this compound:
-
Genetic Heterogeneity: Although inbred, substrains of SHRs can exhibit genetic differences that influence their hypertensive phenotype and drug response.[1][2] It is crucial to source animals from a reputable vendor and maintain consistent sourcing throughout your studies.
-
Environmental Factors: The rearing environment can impact the physiological and behavioral characteristics of SHRs.[3][4][5] Factors such as housing conditions (social vs. isolated), diet, and handling can influence the degree of hypertension and, consequently, the response to antihypertensive agents.[1] Standardizing these environmental variables is critical.
-
Age of the Animals: The hypertensive phenotype in SHRs develops with age, typically reaching a plateau at 7-15 weeks.[1] Experiments should be conducted within a narrow and consistent age window to minimize age-related variability in blood pressure and drug metabolism.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion of this compound can vary between individual rats.[6][7][8][9][10]
Troubleshooting Steps:
-
Standardize Animal Sourcing and Husbandry:
-
Obtain SHRs from a single, reliable supplier for the duration of the study.
-
Maintain consistent housing density, cage type, bedding, and enrichment.
-
Provide a standardized diet and water ad libitum.
-
Implement a consistent light-dark cycle.
-
-
Control for Age and Acclimatization:
-
Refine Dosing and Administration:
-
Ensure accurate and consistent dosing for each animal. For oral administration, consider using gavage to ensure the full dose is delivered.
-
Administer this compound at the same time each day to account for circadian rhythms.
-
Q2: What is the expected effect of this compound on blood pressure and renal hemodynamics in SHRs?
A2: this compound, a dihydropyridine calcium channel blocker, has been shown to dose-dependently reduce systolic blood pressure in SHRs.[13] It also exerts effects on renal microcirculation.
Data Summary: Effects of this compound in SHRs
| Parameter | Low Dose (3 µg/kg i.v.) | High Dose (9 µg/kg i.v.) | Oral Administration (3, 10, 30 mg/kg) |
| Mean Blood Pressure (MBP) | No significant reduction[11][12] | Reduced[11][12] | Dose-dependent decrease in systolic blood pressure[13] |
| Glomerular Filtration Rate (GFR) | Tended to increase[11][12] | Unchanged[11][12] | Not specified |
| Renal Vascular Resistance | Not specified | Reduced[11][12] | Not specified |
| Urinary Sodium Excretion (UNaV) | Increased[11][12] | Remained at control level[11][12] | Not specified |
| Filtration Fraction (FF) | Unaltered[11][12] | Significantly fell[11][12] | Not specified |
Q3: What are the key experimental protocols for administering this compound to SHRs and measuring its effects?
A3: The following outlines a general experimental protocol based on published studies.
Experimental Protocol: Intravenous Administration of this compound in Anesthetized SHRs
1. Animal Preparation:
- Male spontaneously hypertensive rats (9-10 weeks old) are anesthetized.
- Catheters are placed in the femoral artery for blood pressure measurement and in the femoral vein for drug infusion.
- A catheter is placed in the bladder for urine collection.
2. Baseline Measurements:
- After a stabilization period, baseline measurements of mean blood pressure (MBP), glomerular filtration rate (GFR), renal plasma flow (RPF), and urinary sodium excretion (UNaV) are recorded.
3. This compound Administration:
- This compound is administered intravenously at the desired dose (e.g., 3 µg/kg followed by 9 µg/kg).[11][12]
4. Post-Dose Measurements:
- All hemodynamic and renal parameters are measured again following drug administration.
5. Data Analysis:
- Compare baseline and post-dose measurements to determine the effect of this compound.
Experimental Workflow
Caption: Experimental workflow for intravenous this compound administration in SHRs.
Signaling Pathway
Q4: What is the proposed signaling pathway for this compound's action in vascular smooth muscle cells?
A4: As a dihydropyridine calcium channel blocker, this compound's primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells. This leads to vasodilation and a reduction in blood pressure.
Caption: Proposed signaling pathway of this compound in vascular smooth muscle.
References
- 1. inotiv.com [inotiv.com]
- 2. The Spontaneously Hypertensive Rat model of ADHD – the importance of selecting the appropriate reference strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral variability in SHR and WKY rats as a function of rearing environment and reinforcement contingency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral variability in SHR and WKY rats as a function of rearing environment and reinforcement contingency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of age on the pharmacokinetics of polymorphic nimodipine in rats after oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Pharmacokinetics of Nimodipine in Rat Plasma and Tissues Following Intraocular, Intragastric, and Intravenous Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Pharmacokinetics, Tissue Distribution, and Excretion Characteristics of a Radix Polygoni Multiflori Extract in Rats [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Effects of this compound, a new calcium channel blocker, on renal microcirculation in SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound, a New Calcium Channel Blocker, on Renal Microcirculation in SHR [jstage.jst.go.jp]
- 13. medchemexpress.com [medchemexpress.com]
Best practices for storing and handling Lemildipine to maintain potency
This guide provides best practices for storing and handling Lemildipine to ensure its potency and stability for research applications. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, this compound stock solutions should be stored under the following conditions.[1] Adherence to these guidelines is critical for maintaining the compound's potency over time.
Q2: How long can I store this compound stock solutions?
The recommended storage duration depends on the temperature.[1] For longer-term storage, -80°C is recommended.
Q3: I need to use this compound for an in vivo experiment. How should I prepare the working solution?
It is highly recommended to prepare working solutions for in vivo experiments freshly on the same day of use.[1] This minimizes the risk of degradation and ensures accurate dosing. If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Q4: What should I do if I observe precipitation in my this compound stock solution after thawing?
If you observe precipitation after thawing a stock solution, it is recommended to warm the solution gently and vortex or sonicate it to redissolve the compound completely before use. If the precipitate does not dissolve, it may indicate degradation or contamination, and the solution should be discarded.
Q5: Are there any known degradation pathways for this compound?
Specific degradation pathways for this compound are not extensively documented in publicly available literature. However, like other 1,4-dihydropyridine calcium channel blockers, it may be susceptible to oxidation and photodegradation. It is crucial to protect this compound solutions from light and exposure to strong oxidizing agents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency in Experiments | Improper storage of stock solutions. | Ensure stock solutions are stored at the correct temperature and within the recommended timeframe. Use a fresh aliquot for each experiment. |
| Degradation of working solution. | Prepare working solutions fresh on the day of the experiment. Avoid repeated freeze-thaw cycles of stock solutions. | |
| Exposure to light. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. | |
| Precipitation in Solution | Low solubility in the chosen solvent. | If precipitation occurs, gentle heating or sonication can be used to aid dissolution.[1] Consider using a different solvent system if the issue persists. |
| Solution is too concentrated. | Prepare a less concentrated stock solution. | |
| Stored at an inappropriate temperature. | Ensure the storage temperature is suitable for the solvent used. | |
| Inconsistent Experimental Results | Inaccurate concentration of the stock solution. | Verify the concentration of the stock solution using a validated analytical method such as HPLC-UV. |
| Degradation of the compound. | Perform a stability study to assess the potency of your this compound stock over time under your specific storage conditions. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Stock Solutions [1]
| Storage Temperature | Storage Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound Stock Solution using HPLC-UV
This protocol outlines a method to assess the stability of a this compound stock solution over time under specific storage conditions.
1. Materials:
- This compound powder
- HPLC-grade solvent (e.g., DMSO, Ethanol)
- HPLC system with a UV detector
- Appropriate HPLC column (e.g., C18)
- Mobile phase (e.g., Acetonitrile:Water gradient)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Amber vials for storage
2. Procedure:
- Prepare a fresh stock solution of this compound at a known concentration (e.g., 10 mM) in the chosen solvent.
- Establish a baseline (T=0):
- Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.
- Inject the diluted sample into the HPLC system.
- Record the peak area of the this compound peak. This will serve as the initial potency (100%).
- Store the stock solution:
- Aliquot the remaining stock solution into multiple amber vials to avoid repeated freeze-thaw cycles.
- Store the aliquots at the desired temperature (-20°C or -80°C).
- Time-point analysis:
- At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one aliquot from storage.
- Allow the aliquot to thaw completely and reach room temperature.
- Prepare a dilution for HPLC analysis as done for the baseline.
- Inject the sample and record the peak area.
- Data analysis:
- Calculate the percentage of this compound remaining at each time point relative to the baseline (T=0) peak area.
- Plot the percentage of this compound remaining against time to determine the stability profile.
Visualizations
References
Validation & Comparative
Head-to-Head Comparison of Dihydropyridine Calcium Channel Blockers on Blood Pressure: A Focus on Lemildipine and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antihypertensive effects of various dihydropyridine calcium channel blockers, with a special focus on the available data for lemildipine. Due to the limited publicly available clinical data on this compound, this guide also presents a detailed head-to-head comparison of other well-established dihydropyridines, supported by experimental data from clinical trials.
This compound: An Overview of Available Data
This compound is a 1,4-dihydropyridine calcium channel blocker that was under phase III development in Japan for the potential treatment of hypertension and cerebrovascular ischemia.[1] Like other dihydropyridines, it is a calcium entry blocker.[2]
Published information on the clinical efficacy of this compound in lowering blood pressure in humans is sparse. One report from 1998 mentions two small studies conducted in Japan.[1]
-
One study involving five patients with essential hypertension accompanied by a cerebrovascular disorder showed that oral administration of this compound at doses of 5 to 20 mg/day significantly lowered blood pressure and increased cerebral blood flow.[1]
-
Another study with 31 patients diagnosed with essential hypertension demonstrated that this compound had significant blood pressure-lowering effects without affecting serum lipids.[1]
Crucially, specific quantitative data on the magnitude of blood pressure reduction (e.g., mean systolic and diastolic blood pressure changes in mmHg) from these studies are not detailed in the available literature. This lack of quantitative data precludes a direct and robust head-to-head comparison of this compound with other dihydropyridines in a tabular format.
Preclinical studies in spontaneously hypertensive rats (SHR) have shown that this compound can reduce mean blood pressure and renal vascular resistance.[3] In these animal models, this compound was found to be approximately 1.4 times more potent than nifedipine in reducing blood pressure.[2] However, these preclinical findings may not directly translate to clinical efficacy in humans.
Comparative Efficacy of Other Dihydropyridine Calcium Channel Blockers
Given the limitations in the available data for this compound, this guide provides a comparative summary of the antihypertensive effects of other widely studied dihydropyridines, including amlodipine, nifedipine, lercanidipine, manidipine, nicardipine, and isradipine. The following table summarizes the blood pressure-lowering effects observed in various clinical trials.
Table 1: Comparative Efficacy of Dihydropyridine Calcium Channel Blockers in Lowering Blood Pressure
| Drug | Dosage | Study Population | Duration | Baseline Blood Pressure (SBP/DBP, mmHg) | Blood Pressure Reduction (SBP/DBP, mmHg) | Reference |
| Amlodipine | 5-10 mg/day | Patients with essential hypertension | 8 weeks | Not specified | -10.3 / -6.5 | [4] |
| 10 mg/day | Hypertensive patients with ischemic stroke | 4 weeks | 167.1 ± 19.9 / 97.8 ± 14.5 | -23.8 / -15.0 | [5] | |
| Nifedipine GITS | 30-60 mg/day | Patients with essential hypertension | 8 weeks | Not specified | -10.9 / -6.3 | [4] |
| Lercanidipine | 20 mg/day | Hypertensive patients with ischemic stroke | 4 weeks | 168.9 ± 21.6 / 96.2 ± 13.6 | -21.8 / -9.1 | [5] |
| Manidipine | 10-20 mg/day | Patients with Stage I and II essential hypertension with overweight or android obesity | 12 weeks | 159 ± 15 / 102 ± 5 | -18 / -12 | [6] |
| Nicardipine | 20-40 mg 3x/day | Patients with mild to moderate hypertension | Not specified | Not specified | -10 to -15 / -10 | [7] |
| Isradipine | 15 mg/day | Patients with essential hypertension (DBP < 105 mmHg) | 5 weeks | Not specified | -16 / -15 | [8] |
| 15 mg/day | Patients with essential hypertension (DBP ≥ 105 mmHg) | 5 weeks | Not specified | -38 / -22 | [8] |
Note: This table presents data from different studies with varying patient populations and methodologies, so direct comparisons should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the experimental protocols for some of the key studies cited in this guide.
Amlodipine vs. Nifedipine GITS in Sustained Hypertension[4][9]
-
Study Design: A multicenter, randomized, open-label, parallel-group trial.
-
Patient Population: Patients with a clinic systolic/diastolic blood pressure (SBP/DBP) of 140-179/90-109 mmHg and a 24-hour ambulatory SBP/DBP of ≥ 130/80 mmHg.
-
Intervention: Patients were randomized to receive either amlodipine (5-10 mg/day) or nifedipine-GITS (30-60 mg/day) for 8 weeks. The dose could be up-titrated at 4 weeks to achieve a target clinic SBP/DBP below 140/90 mmHg.
-
Blood Pressure Measurement: Clinic blood pressure was measured at each visit. 24-hour ambulatory blood pressure monitoring was performed at baseline and at 4 and 8 weeks of treatment. A 48-hour ambulatory monitoring was conducted at the end of the 8-week treatment, where the medication was missed on the second day.
Lercanidipine vs. Amlodipine in Hypertensive Patients with Ischemic Stroke[5]
-
Study Design: An open-label, controlled, randomized, parallel-group study.
-
Patient Population: 104 hypertensive patients (BP >130/80 mmHg) diagnosed with ischemic stroke.
-
Intervention: Patients were randomly assigned to a 4-week treatment with either lercanidipine 20 mg/day or amlodipine 10 mg/day. The treatment was initiated during the acute phase of the stroke.
-
Blood Pressure Measurement: Clinical SBP/DBP, mean 24-hour ambulatory BP, and day-time and night-time BP were measured.
Manidipine in Stage I and II Essential Hypertension with Overweight/Obesity[6]
-
Study Design: An open-label, non-comparative, multicenter study.
-
Patient Population: 102 hypertensive patients with overweight or central obesity.
-
Intervention: Patients were treated with manidipine 10 to 20 mg once daily for 12 weeks.
-
Blood Pressure Measurement: Blood pressure and heart rate were monitored.
Signaling Pathway and Experimental Workflow
To provide a deeper understanding of the mechanism of action and the process of clinical evaluation for these drugs, the following diagrams are provided.
Signaling Pathway of Dihydropyridine Calcium Channel Blockers
Dihydropyridine calcium channel blockers exert their antihypertensive effects by inhibiting the influx of calcium into vascular smooth muscle cells.[9] This leads to vasodilation and a reduction in peripheral resistance, ultimately lowering blood pressure.[10][11]
Caption: Dihydropyridine signaling pathway in vascular smooth muscle cells.
General Experimental Workflow for Antihypertensive Clinical Trials
The evaluation of new antihypertensive drugs follows a structured clinical trial process to establish efficacy and safety.
References
- 1. This compound Merck and Co Inc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of this compound, a new calcium channel blocker, on renal microcirculation in SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of lercanidipine versus amlodipine in hypertensive patients with cerebral ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Manidipine in the treatment of stage I and II essential hypertension patients with overweight or android obesity. A Brazilian multicentre study of efficacy, tolerability and metabolic effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of the safety and efficacy of nicardipine in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of isradipine in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 10. youtube.com [youtube.com]
- 11. buzzrx.com [buzzrx.com]
Cross-Validation of In Vitro and In Vivo Findings for Lemildipine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lemildipine, a dihydropyridine calcium channel blocker, against other well-established drugs in its class, namely Nifedipine and Nimodipine. The objective is to cross-validate the available in vivo findings with corresponding in vitro data to offer a comprehensive understanding of this compound's pharmacological profile. While in vivo data demonstrates the antihypertensive and neuroprotective potential of this compound, a notable gap exists in the publicly available in vitro data for this compound. This guide summarizes the existing experimental data and highlights the need for further research to fully elucidate its mechanism of action at the cellular level.
Data Presentation
In Vivo Antihypertensive Efficacy
The following table summarizes the in vivo antihypertensive effects of this compound compared to Nifedipine in Spontaneously Hypertensive Rats (SHR).
| Compound | Animal Model | Endpoint | Effective Dose (ED30) | Reference |
| This compound | Spontaneously Hypertensive Rat (SHR) | 30% decrease in systolic blood pressure | 10.2 mg/kg (p.o.) | [1] |
| Nifedipine | Spontaneously Hypertensive Rat (SHR) | 30% decrease in systolic blood pressure | 14.3 mg/kg (p.o.) | [1] |
In Vivo Neuroprotective Efficacy
This table presents the neuroprotective effects of this compound in a gerbil model of transient forebrain ischemia.
| Compound | Animal Model | Dosage | Endpoint | Outcome | Reference |
| This compound | Gerbil (Transient Forebrain Ischemia) | 3 mg/kg (i.p.) | Neuronal cell density in the CA1 subfield | Significantly ameliorated delayed neuronal death (p<0.01) | [1] |
In Vitro L-type Calcium Channel Blocking Activity
| Compound | Cell Type/Preparation | Assay Type | IC50 | Reference |
| Nifedipine | Human Vascular Smooth Muscle | Functional Assay | ~16.6 nM (pIC50 = 7.78) | |
| Nimodipine | Rat Cerebellar Granule Neurons | Electrophysiology | ~50-71 nM | |
| Nimodipine | Rat Cerebellar Granule Neurons | Calcium Imaging | ~0.30-0.45 nM (high-affinity site) |
Experimental Protocols
In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)
Objective: To determine the dose-dependent effect of this compound and Nifedipine on systolic blood pressure in a genetic model of hypertension.
Methodology:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) are utilized.
-
Drug Administration: this compound and Nifedipine are administered orally (p.o.) at various doses.
-
Blood Pressure Measurement: Systolic blood pressure is measured at baseline and at multiple time points post-administration. This is typically achieved using non-invasive tail-cuff plethysmography or via telemetry with implanted transducers for continuous monitoring.
-
Data Analysis: Dose-response curves are generated by plotting the percentage decrease in systolic blood pressure against the drug dose. The ED30, the dose required to produce a 30% reduction in blood pressure from the control level, is then calculated.
In Vivo Neuroprotection Study in a Gerbil Model of Transient Forebrain Ischemia
Objective: To assess the neuroprotective effect of this compound against delayed neuronal death following a global ischemic event.
Methodology:
-
Animal Model: Mongolian gerbils are used due to their incomplete circle of Willis, which makes them a suitable model for inducing forebrain ischemia.
-
Ischemia Induction: Transient forebrain ischemia is induced by bilateral occlusion of the common carotid arteries for a defined period (e.g., 5 minutes) under anesthesia.
-
Drug Administration: this compound is administered intraperitoneally (i.p.) immediately after the release of the occlusion.
-
Histological Analysis: After a set survival period (e.g., 4 days), the animals are euthanized, and their brains are perfusion-fixed. Brain sections, particularly the hippocampus, are stained (e.g., with cresyl violet) to assess neuronal viability.
-
Quantification: The neuronal cell density in the CA1 subfield of the hippocampus, a region particularly vulnerable to ischemic damage, is quantified under a microscope. The cell density in the drug-treated group is compared to that of an ischemic control group.
In Vitro Electrophysiology Assay for L-type Calcium Channel Blockade
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on L-type calcium channels.
Methodology:
-
Cell Culture: A suitable cell line expressing L-type calcium channels (e.g., vascular smooth muscle cells, HEK-293 cells transfected with the channel subunits) is cultured.
-
Patch-Clamp Recording: The whole-cell patch-clamp technique is employed to record L-type calcium currents (ICa,L). Barium (Ba2+) is often used as the charge carrier to avoid calcium-dependent inactivation.
-
Drug Application: The cells are perfused with increasing concentrations of the test compound.
-
Data Acquisition: The peak ICa,L is measured at each concentration in response to a depolarizing voltage step from a holding potential.
-
Data Analysis: The percentage inhibition of the peak current is plotted against the drug concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Calcium Imaging Assay
Objective: To measure the effect of a compound on intracellular calcium concentration ([Ca2+]i) in response to depolarization.
Methodology:
-
Cell Culture and Dye Loading: Cells expressing L-type calcium channels are cultured on glass coverslips and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Depolarization: The cells are stimulated with a depolarizing agent, such as a high concentration of potassium chloride (KCl), to open voltage-gated calcium channels.
-
Drug Application: The effect of the test compound is assessed by pre-incubating the cells with various concentrations of the drug before depolarization.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored using a fluorescence microscope and a ratiometric imaging system (for Fura-2) or by measuring the change in fluorescence intensity (for Fluo-4).
-
Data Analysis: The peak increase in [Ca2+]i in the presence of the compound is compared to the control response. The IC50 is calculated by plotting the percentage inhibition of the calcium response against the drug concentration.
Mandatory Visualization
Caption: Signaling pathway of this compound as a dihydropyridine calcium channel blocker.
Caption: Experimental workflow for antihypertensive and electrophysiology assays.
Caption: Logical relationship for cross-validation of in vitro and in vivo data.
References
Lemildipine's Antihypertensive Efficacy in the Landscape of Standard Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antihypertensive efficacy of lemildipine, a dihydropyridine calcium channel blocker, with standard antihypertensive therapies. Due to the limited availability of direct head-to-head clinical trials involving this compound, this guide leverages data from representative drugs within the same class, such as nifedipine and amlodipine, to provide a thorough comparative analysis against other major classes of antihypertensive agents: Angiotensin-Converting Enzyme (ACE) Inhibitors, Angiotensin II Receptor Blockers (ARBs), Beta-Blockers, and Thiazide Diuretics.
Executive Summary
This compound, as a dihydropyridine calcium channel blocker, demonstrates efficacy in lowering blood pressure by inducing vasodilation through the blockade of L-type calcium channels in vascular smooth muscle. Comparative analysis with standard therapies reveals that while different drug classes achieve significant blood pressure reduction, their mechanisms of action, side effect profiles, and specific patient population suitability vary. This guide presents the available data to inform research and development decisions in the field of antihypertensive therapeutics.
Data Presentation: Comparative Efficacy of Antihypertensive Therapies
The following tables summarize the blood pressure-lowering effects of different antihypertensive drug classes from key clinical trials. It is important to note that direct comparisons can be influenced by trial design, patient population, and dosage regimens.
Table 1: Comparison of Blood Pressure Reduction in Major Clinical Trials
| Clinical Trial | Drug Class/Agent | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) |
| ALLHAT | Thiazide-like Diuretic (Chlorthalidone) | Baseline: 146 | Baseline: 84 |
| At 5 years: -12 | At 5 years: -9 | ||
| Calcium Channel Blocker (Amlodipine) | At 5 years: -11.2 | At 5 years: -9.8 | |
| ACE Inhibitor (Lisinopril) | At 5 years: -10 | At 5 years: -9 | |
| VALUE | ARB (Valsartan) | In-trial average: Similar to amlodipine | In-trial average: Similar to amlodipine |
| Calcium Channel Blocker (Amlodipine) | In-trial average: Similar to valsartan | In-trial average: Similar to valsartan | |
| ASCOT-BPLA | Calcium Channel Blocker (Amlodipine) + ACE Inhibitor (Perindopril) as needed | Drop to 136.3 | Drop to 77.4 |
| Beta-Blocker (Atenolol) + Diuretic (Bendroflumethiazide) as needed | Drop to 137.9 | Drop to 79.7 | |
| Amlodipine vs. Losartan Study | Calcium Channel Blocker (Amlodipine) | -16.1 | -12.6 |
| ARB (Losartan) | -13.7 | -10.3 | |
| Lisinopril vs. Nifedipine Study | ACE Inhibitor (Lisinopril) | Greater reduction in lying SBP | Similar reduction |
| Calcium Channel Blocker (Slow-release Nifedipine) | Similar reduction | Similar reduction | |
| Amlodipine vs. Atenolol Study | Calcium Channel Blocker (Amlodipine) | -12.8 (supine) | -10.1 (supine) |
| Beta-Blocker (Atenolol) | -11.3 (supine) | -11.7 (supine) | |
| Nifedipine vs. Hydrochlorothiazide Study | Calcium Channel Blocker (Nifedipine GITS) | Significant reduction | Significant reduction |
| Thiazide Diuretic (Hydrochlorothiazide) | Significant reduction | Significant reduction |
Note: Baseline blood pressure and the magnitude of reduction can vary significantly based on the study population and design. Data is compiled from multiple sources and should be interpreted within the context of each specific trial.
Table 2: Common Side Effects of Antihypertensive Drug Classes
| Drug Class | Common Side Effects |
| Dihydropyridine Calcium Channel Blockers | Dizziness, headache, flushing, peripheral edema (ankle swelling), fatigue.[1][2][3][4] |
| ACE Inhibitors | Dry cough, dizziness, headache, fatigue, hyperkalemia (high potassium).[5][6][7][8] |
| Angiotensin II Receptor Blockers (ARBs) | Dizziness, headache, fatigue, hyperkalemia.[9][10][11][12][13] |
| Beta-Blockers | Fatigue, dizziness, cold hands and feet, bradycardia (slow heart rate), insomnia.[14][15][16][17][18] |
| Thiazide Diuretics | Dizziness, weakness, electrolyte imbalances (low potassium), increased urination, hyperglycemia.[19][20][21][22][23] |
Experimental Protocols
Detailed methodologies from key clinical trials provide context for the presented efficacy data.
Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT)
-
Objective: To compare the effects of a thiazide-like diuretic (chlorthalidone), a calcium channel blocker (amlodipine), and an ACE inhibitor (lisinopril) on cardiovascular outcomes in hypertensive patients.[24][25]
-
Patient Population: Over 42,000 participants aged 55 years or older with hypertension and at least one other coronary heart disease risk factor.[24][26]
-
Dosing Regimen:
-
Chlorthalidone: 12.5-25 mg/day
-
Amlodipine: 2.5-10 mg/day
-
Lisinopril: 10-40 mg/day[25]
-
-
Blood Pressure Measurement: Blood pressure was measured at each follow-up visit. The therapeutic goal was a systolic blood pressure <140 mm Hg and a diastolic blood pressure <90 mm Hg.[25]
Valsartan Antihypertensive Long-term Use Evaluation (VALUE) Trial
-
Objective: To compare the efficacy of an ARB (valsartan)-based therapy and a calcium channel blocker (amlodipine)-based therapy in reducing cardiovascular morbidity and mortality in high-risk hypertensive patients.
-
Patient Population: 15,245 patients aged 50 years or older with treated or untreated hypertension and a high risk of cardiac events.[10][27]
-
Dosing Regimen:
-
Valsartan: 80-160 mg once daily
-
Amlodipine: 5-10 mg once daily[10]
-
-
Blood Pressure Measurement: Blood pressure was measured at each visit in the sitting position after 5 minutes of rest. The target blood pressure was <140/90 mmHg.[28]
Anglo-Scandinavian Cardiac Outcomes Trial-Blood Pressure Lowering Arm (ASCOT-BPLA)
-
Objective: To compare the effects of a newer antihypertensive regimen (amlodipine with perindopril as needed) with an older regimen (atenolol with bendroflumethiazide as needed) on cardiovascular outcomes.[23][29]
-
Patient Population: 19,257 patients aged 40-79 years with hypertension and at least three other cardiovascular risk factors.[30]
-
Dosing Regimen:
-
Blood Pressure Measurement: The target blood pressure was <140/90 mm Hg for non-diabetic patients and <130/80 mm Hg for patients with diabetes.[31]
Systolic Blood Pressure Intervention Trial (SPRINT)
-
Objective: To determine the effects of a more intensive systolic blood pressure target (<120 mm Hg) compared to a standard target (<140 mm Hg) on cardiovascular events.[5][6][32]
-
Patient Population: Approximately 9,300 participants aged 50 years and older with a systolic blood pressure of 130 to 180 mmHg and at high risk for cardiovascular disease, but without diabetes or a history of stroke.[7][19]
-
Dosing Regimen: The choice of antihypertensive agents was left to the discretion of the investigators to achieve the target blood pressure.[7]
-
Blood Pressure Measurement: Blood pressure was measured using an automated device with the patient resting in a seated position.[5]
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is crucial for drug development and targeted therapies.
Dihydropyridine Calcium Channel Blockers (e.g., this compound)
Dihydropyridine calcium channel blockers, including this compound, primarily target L-type voltage-gated calcium channels in the vascular smooth muscle.[8][20][21][33][34] By blocking the influx of calcium into these cells, they inhibit the contractile process, leading to vasodilation and a subsequent reduction in blood pressure.
ACE Inhibitors and Angiotensin II Receptor Blockers (ARBs)
ACE inhibitors and ARBs both target the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure.[15][17][35][36][37] ACE inhibitors block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. ARBs, on the other hand, selectively block the binding of angiotensin II to its AT1 receptor.
Beta-Blockers
Beta-blockers antagonize the effects of catecholamines (epinephrine and norepinephrine) at β-adrenergic receptors.[9][12][14][22][38] In the heart, this leads to decreased heart rate, contractility, and cardiac output, thereby lowering blood pressure.
Thiazide Diuretics
Thiazide diuretics inhibit the sodium-chloride cotransporter in the distal convoluted tubule of the kidney.[1][11][13][16][39] This action reduces the reabsorption of sodium and chloride, leading to increased excretion of water and a decrease in blood volume, which contributes to the lowering of blood pressure.
Experimental Workflow: A Generalized Clinical Trial Design
The following diagram illustrates a typical workflow for a randomized controlled clinical trial comparing antihypertensive agents.
References
- 1. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VALUE TRIAL - CardiologyTrials.org [cardiologytrials.org]
- 3. ClinPGx [clinpgx.org]
- 4. A comparison of lisinopril and nifedipine in the treatment of mild to moderate hypertension. A multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The design and rationale of a multi-center clinical trial comparing two strategies for control of systolic blood pressure: The Systolic Blood Pressure Intervention Trial (SPRINT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biolincc.nhlbi.nih.gov [biolincc.nhlbi.nih.gov]
- 7. SPRINT [umassmed.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Role of beta-adrenergic receptor signaling and desensitization in heart failure: new concepts and prospects for treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Activation of the thiazide-sensitive Na+-Cl- cotransporter by the WNK-regulated kinases SPAK and OSR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 13. droracle.ai [droracle.ai]
- 14. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 15. ClinPGx [clinpgx.org]
- 16. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The past, present and future of renin–angiotensin aldosterone system inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 19. ccjm.org [ccjm.org]
- 20. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. ClinPGx [clinpgx.org]
- 23. Anglo-Scandinavian Cardiac Outcomes Trial: Blood Pressure-Lowering Arm - American College of Cardiology [acc.org]
- 24. Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT) | NHLBI, NIH [nhlbi.nih.gov]
- 25. Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial - American College of Cardiology [acc.org]
- 26. ahajournals.org [ahajournals.org]
- 27. academic.oup.com [academic.oup.com]
- 28. ahajournals.org [ahajournals.org]
- 29. ASCOT: a tale of two treatment regimens: Better blood pressure, fewer deaths, and less diabetes with newer antihypertensive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Prevention of cardiovascular events with an antihypertensive regimen of amlodipine adding perindopril as required versus atenolol adding bendroflumethiazide as required, in the Anglo-Scandinavian Cardiac Outcomes Trial-Blood Pressure Lowering Arm (ASCOT-BPLA): a multicentre randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. ahajournals.org [ahajournals.org]
- 32. sprinttrial.org [sprinttrial.org]
- 33. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 34. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. Frontiers | Renin–angiotensin–aldosterone pathway modulators in chronic kidney disease: A comparative review [frontiersin.org]
- 36. jvsmedicscorner.com [jvsmedicscorner.com]
- 37. youtube.com [youtube.com]
- 38. Beta blocker - Wikipedia [en.wikipedia.org]
- 39. journals.physiology.org [journals.physiology.org]
Independent Validation of Published Lemildipine Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings on Lemildipine, a 1,4-dihydropyridine calcium channel blocker, with other alternative therapies. A comprehensive review of available literature reveals a notable absence of independent validation or replication studies for the initial research on this compound. This lack of subsequent independent verification is a critical consideration for the scientific and drug development community.
This guide summarizes the initial findings for this compound and presents a comparative analysis with other dihydropyridine calcium channel blockers, drawing upon data from various clinical trials.
I. This compound: Summary of Initial Research Findings
This compound was developed for the treatment of hypertension and cerebrovascular ischemia.[1] Initial studies in the late 1990s reported its efficacy in lowering blood pressure and increasing cerebral blood flow.[1]
Table 1: Summary of Early this compound Clinical Data
| Indication | Dosage | Key Findings | Source |
| Essential hypertension with cerebrovascular disorder | 5 to 20 mg/day (oral) | Significantly lowered blood pressure and increased cerebral blood flow in a study of five patients. | [1] |
| Essential hypertension | Not specified | Demonstrated significant blood pressure lowering effects without affecting serum lipids in a study of 31 patients. | [1] |
II. Comparative Analysis with Alternative Dihydropyridine Calcium Channel Blockers
In the absence of direct comparative trials involving this compound, this section compares the efficacy and safety of other widely studied dihydropyridine calcium channel blockers such as Amlodipine, Nifedipine, and Lercanidipine.
Table 2: Comparison of Dihydropyridine Calcium Channel Blockers in the Treatment of Hypertension
| Drug | Dosage | Mean Reduction in Systolic Blood Pressure (mmHg) | Mean Reduction in Diastolic Blood Pressure (mmHg) | Key Adverse Events | Source |
| Amlodipine | 5-10 mg/day | -17.6 to -22 | -13.5 to -14 | Peripheral edema, headache, flushing | [2][3] |
| Nifedipine GITS | 30-60 mg/day | -11.8 to -15.7 | -6.1 to -9.0 | Peripheral edema, headache, flushing | [2] |
| Lercanidipine | 10-20 mg/day | -21.8 | -9.1 | Lower incidence of peripheral edema compared to first-generation DHPs | [4][5] |
| Felodipine | 10 mg/day | Not specified | Not specified | Higher incidence of adverse drug reactions compared to lercanidipine and nifedipine | [6] |
Table 3: Comparison of Dihydropyridine Calcium Channel Blockers in Cerebrovascular Conditions
| Drug | Dosage | Effect on Cerebral Blood Flow | Clinical Outcome | Source |
| Amlodipine | 2.5-5 mg/day | No significant effect on overall cerebral blood flow. | Reduces blood pressure without compromising cerebral perfusion in stroke patients. | [7][8] |
| Lercanidipine | 20 mg/day | Not specified | As effective as amlodipine in reducing and stabilizing blood pressure in hypertensive patients after a stroke, with better tolerability. | [5][9] |
| Cilnidipine | 5-10 mg/day | Not specified | In patients with recent stroke, showed better blood pressure-lowering effects compared to amlodipine, potentially due to suppression of sympathetic nerve activation. | [10] |
| Nimodipine | 0.1-1.0 µg/kg/min (IV) | Dose-dependent increase in cerebral blood flow. | Selective increase in cerebral and myocardial blood flow at low doses. | [11] |
III. Experimental Protocols
A. Measurement of Blood Pressure in Hypertension Trials:
-
Methodology: Clinical trials comparing dihydropyridine calcium channel blockers typically employ randomized, double-blind, parallel-group designs.[2][6]
-
Procedure:
-
Patients undergo a washout period to eliminate the effects of previous antihypertensive medications.[12]
-
Baseline blood pressure is measured, often using 24-hour ambulatory blood pressure monitoring (ABPM) for accuracy.[2]
-
Patients are randomly assigned to receive the study drug or a comparator.
-
Blood pressure is monitored at regular intervals (e.g., 4 and 8 weeks) to assess the drug's efficacy.[12][13]
-
Dose adjustments may be made based on therapeutic response.[2][6]
-
B. Measurement of Cerebral Blood Flow:
-
Methodology: Various techniques are used to measure cerebral blood flow (CBF).
-
Techniques:
-
Single-Photon Emission Computed Tomography (SPECT): Used to quantify regional CBF.[7]
-
Positron Emission Tomography (PET): Considered a gold standard for in vivo imaging of CBF.[14][15]
-
Arterial Spin Labeling (ASL) MRI: A noninvasive technique to measure CBF.[14]
-
Microsphere Method: An invasive technique used in animal studies to determine regional blood flow.[11]
-
IV. Visualizations
Caption: Mechanism of action for dihydropyridine calcium channel blockers.
Caption: Workflow of a typical hypertension clinical trial.
References
- 1. This compound Merck and Co Inc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the efficacy of dihydropyridine calcium channel blockers in African American patients with hypertension. ISHIB Investigators Group. International Society on Hypertension in Blacks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haemodynamic and metabolic effects of rilmenidine in hypertensive patients with metabolic syndrome X. A double-blind parallel study versus amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. Effects of lercanidipine versus amlodipine in hypertensive patients with cerebral ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effect of lercanidipine, felodipine, and nifedipine GITS on blood pressure and heart rate in patients with mild to moderate arterial hypertension: the Lercanidipine in Adults (LEAD) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amlodipine lowers blood pressure without significant effect on cerebral blood flow in hypertensive patients with a history of stroke: a quantitative single photon emission computed tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of amlodipine on cerebral circulatory values in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the anti-hypertensive effects of the L/N-type calcium channel antagonist cilnidipine, and the L-type calcium channel antagonist amlodipine in hypertensive patients with cerebrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of nimodipine on cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A randomized controlled trial on the blood pressure–lowering effect of amlodipine and nifedipine‐GITS in sustained hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. Cerebral Blood Flow Measurements in Adults: A Review on the Effects of Dietary Factors and Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Lemildipine
For researchers and scientists at the forefront of drug development, the responsible handling and disposal of investigational compounds like lemildipine, a dihydropyridine calcium channel blocker, is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment. Adherence to these protocols is critical for maintaining a safe laboratory environment and upholding regulatory standards.
Immediate Safety and Logistical Planning
Given that this compound is a calcium channel blocker, it should be handled as a potentially hazardous substance.[1][2][3][4][5] All personnel involved in the disposal process must be equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves. Disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Prior to initiating disposal, it is crucial to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[6][7]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound from a research laboratory setting. This process is designed to be straightforward and compliant with standard pharmaceutical waste management practices.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), as hazardous pharmaceutical waste.[8][9]
-
Do not mix this compound waste with non-hazardous or general laboratory trash.
-
Segregate solid waste from liquid waste into separate, clearly labeled containers.
-
-
Containerization and Labeling:
-
Use designated, leak-proof, and puncture-resistant containers for waste collection. Hazardous pharmaceutical waste is typically collected in black containers.[7]
-
Label each container clearly with "Hazardous Pharmaceutical Waste," the name of the compound ("this compound"), the approximate quantity, and the date of accumulation.
-
-
On-site Neutralization (if applicable and approved):
-
Some facilities may have approved chemical neutralization methods for specific waste streams. However, for an investigational drug like this compound, this is generally not recommended without a validated and approved protocol from your EHS department.
-
Never attempt to neutralize this compound with other chemicals without explicit approval and a detailed procedure.
-
-
Storage Pending Disposal:
-
Store the sealed and labeled waste containers in a secure, designated area away from general laboratory traffic.
-
This storage area should be well-ventilated and have secondary containment to prevent spills.
-
-
Arranging for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6]
-
Provide the contractor with all necessary documentation, including the waste manifest.
-
The standard and required method for the final disposal of hazardous pharmaceutical waste is incineration at a permitted treatment facility.[7]
-
-
Record Keeping:
-
Maintain detailed records of all this compound waste generated and disposed of. This documentation should include the quantity of waste, the date of disposal, and the name of the disposal contractor. These records are essential for regulatory compliance and internal safety audits.
-
Hazard Profile of Related Calcium Channel Blockers
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazard profile of other dihydropyridine calcium channel blockers can provide valuable insight. The following table summarizes key safety and physical property data for related compounds.
| Property | Nimodipine | Cilnidipine | Amlodipine |
| Molecular Formula | C₂₁H₂₆N₂O₇ | C₂₇H₂₈N₂O₇ | C₂₀H₂₅ClN₂O₅ |
| Molecular Weight | 418.45 g/mol | 492.5 g/mol | 408.9 g/mol |
| Form | Solid | Solid | Solid |
| Primary Hazard | Reproductive Harm | Serious Eye Damage | - |
| Disposal Consideration | Dispose of contents/container to an approved waste disposal plant. | Do not allow to enter sewers/ surface or ground water. | Use a medicine take-back program. Do not flush.[10] |
This data is compiled from publicly available Safety Data Sheets and drug information resources.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all necessary safety and regulatory steps are considered and followed in the correct sequence.
By adhering to these comprehensive procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility within their laboratories.
References
- 1. Calcium channel blocker toxicity - Wikipedia [en.wikipedia.org]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. 18. Calcium Channel Blocker Overdose | Hospital Handbook [hospitalhandbook.ucsf.edu]
- 4. Efficacy and Safety of Dihydropyridine Calcium Channel Blockers for Primary Hypertension: A Bayesian Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydropyridine calcium channel blockers and peripheral side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. Amlodipine: MedlinePlus Drug Information [medlineplus.gov]
Personal protective equipment for handling Lemildipine
Disclaimer: As of November 2025, a comprehensive Safety Data Sheet (SDS) for Lemildipine is not publicly available. The following guidance is based on general best practices for handling chemical compounds in a laboratory setting and data from structurally and functionally similar dihydropyridine calcium channel blockers, such as Nimodipine. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use. The toxicological properties of this compound have not been thoroughly investigated[1].
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE based on general laboratory safety protocols and data for similar compounds.
| Body Part | PPE Recommendation | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and absorption. |
| Eyes | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Body | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for operations with a high potential for aerosolization or if handling large quantities. | To prevent inhalation of dust or aerosols. |
For detailed PPE standards, refer to OSHA guidelines[2].
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Safe Handling Practices: Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or aerosols. Wash hands thoroughly after handling.
-
Spill Management: In case of a spill, avoid generating dust. Wear appropriate PPE, gently sweep up the material, and place it in a sealed container for disposal.
Storage:
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light.
-
Temperature: For long-term storage (up to 6 months), -80°C is recommended. For short-term storage (up to 1 month), -20°C is suitable[3].
-
Incompatibilities: Keep away from strong oxidizing agents.
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash. Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Experimental Protocols: A General Framework
While specific experimental protocols will vary, the following provides a general framework for safely working with this compound:
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment to identify potential hazards and determine the necessary control measures.
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents in advance to minimize movement and potential for spills.
-
-
Execution:
-
Handle the compound within the fume hood.
-
Use the smallest quantity of material necessary for the experiment.
-
Keep containers closed when not in use.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Properly label and store any remaining material.
-
Dispose of all waste in designated hazardous waste containers.
-
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
